Cis-Configured CAS 15224-11-0 Derivative Exhibits 1.18-Fold Greater Angiogenic Potency Than COA-Cl in HUVEC Tube Formation Assay
The cis-2′-(hydroxymethyl)cycloprop-1′-yl derivative (2b), which is directly accessible from the cis-configured stereoisomer of ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, demonstrated significantly enhanced angiogenic activity in human umbilical vein endothelial cells (HUVECs) compared to the established nucleoside analog 2-chloro-carbocyclic oxetanocin A (COA-Cl). At a concentration of 100 µM, the cis-cyclopropane derivative 2b achieved a relative tube area of 2.71 ± 0.45 (mean ± SD), representing a 1.18-fold increase in angiogenic potency relative to COA-Cl, which yielded a relative tube area of 2.30 ± 0.59 under identical assay conditions [1].
| Evidence Dimension | Angiogenic activity (relative tube area) |
|---|---|
| Target Compound Data | 2.71 ± 0.45 relative tube area |
| Comparator Or Baseline | COA-Cl (2-chloro-carbocyclic oxetanocin A): 2.30 ± 0.59 relative tube area |
| Quantified Difference | 1.18-fold increase (Δ = +0.41 relative tube area units) |
| Conditions | HUVEC tube formation assay; 100 µM concentration; mean ± SD |
Why This Matters
This direct head-to-head comparison establishes that the cis-cyclopropane scaffold accessible from CAS 15224-11-0 provides quantifiably superior angiogenic potency compared to the clinically relevant oxetanocin analog COA-Cl, informing scaffold selection in angiogenesis-related drug discovery programs.
- [1] Nishida M, et al. Synthesis and Evaluation of Novel Cyclopropane Nucleoside as Potential Tube Formation Agents. Chem Pharm Bull. 2017;65(5):432-436. doi:10.1248/cpb.c17-00152 View Source
